molecular formula C11H12N4 B1528150 1-Butyl-1,2,3-benzotriazole-5-carbonitrile CAS No. 1403483-83-9

1-Butyl-1,2,3-benzotriazole-5-carbonitrile

Cat. No.: B1528150
CAS No.: 1403483-83-9
M. Wt: 200.24 g/mol
InChI Key: NBRSBMDPPDQTNK-UHFFFAOYSA-N
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Description

1-Butyl-1,2,3-benzotriazole-5-carbonitrile is a chemical compound with the molecular formula C11H12N4 and a molecular weight of 200.24 g/mol . It is a derivative of benzotriazole, a heterocyclic compound known for its diverse applications in various fields, including corrosion inhibition, pharmaceuticals, and materials science.

Preparation Methods

The synthesis of 1-Butyl-1,2,3-benzotriazole-5-carbonitrile typically involves the reaction of 1-butyl-1H-1,2,3-benzotriazole with a suitable nitrile source under specific reaction conditions. The process may include steps such as nitration, reduction, and cyclization to form the desired product . Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity, utilizing catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

1-Butyl-1,2,3-benzotriazole-5-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Butyl-1,2,3-benzotriazole-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Butyl-1,2,3-benzotriazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The benzotriazole ring can interact with metal ions, forming stable complexes that inhibit corrosion. In biological systems, the compound’s derivatives may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

1-Butyl-1,2,3-benzotriazole-5-carbonitrile can be compared with other benzotriazole derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct properties and applications compared to other benzotriazole derivatives.

Properties

IUPAC Name

1-butylbenzotriazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4/c1-2-3-6-15-11-5-4-9(8-12)7-10(11)13-14-15/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRSBMDPPDQTNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)C#N)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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